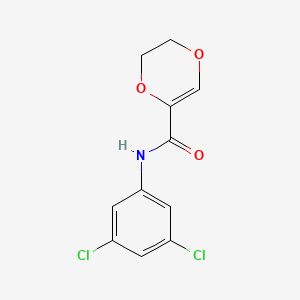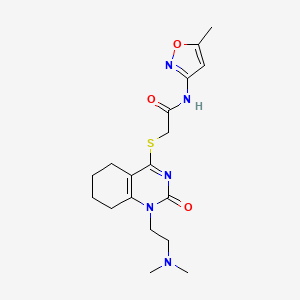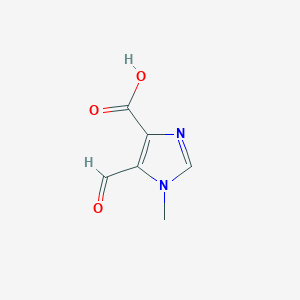![molecular formula C16H9BrCl2N2OS B2745705 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325987-40-4](/img/structure/B2745705.png)
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H9BrCl2N2OS and its molecular weight is 428.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Antifungal Activity
Compounds with structural similarities to "4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide" have been explored for their synthesis methods and biological activities. For instance, the base-catalyzed cyclization of corresponding thioureas with acetophenone in the presence of bromine has been a common synthetic route. This method has been applied to produce various substituted benzamides, which were investigated for their antifungal activities, showing low to moderate efficacy (Saeed et al., 2008).
Efficient Synthetic Routes
Another study detailed a simple and efficient synthetic route for the preparation of heterocyclic compounds via S-cyclization mechanism. This process facilitated the synthesis of variously substituted 1,3-thiazole heterocyclic compounds, further emphasizing the versatility of bromine in facilitating cyclization reactions (Saeed & Wong, 2012).
Antipathogenic Activity
Research into thiourea derivatives, including those with halogenated phenyl groups, has demonstrated significant anti-pathogenic activity, particularly against strains capable of forming biofilms. This suggests a potential for these compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Anticancer Activity
There has also been interest in the anticancer evaluation of compounds containing the thiadiazole scaffold. A study utilizing microwave-assisted synthesis explored the anticancer activity of benzamide derivatives against a panel of human cancer cell lines, demonstrating promising activity and highlighting the potential for such compounds in cancer therapy (Tiwari et al., 2017).
Crystal Structure and Theoretical Studies
Furthermore, the crystal structure and theoretical studies of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provide insights into the molecular interactions that underlie their stability and reactivity. Such studies are crucial for understanding the physicochemical properties that may influence biological activity (Polo et al., 2019).
Properties
IUPAC Name |
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-11-4-1-9(2-5-11)15(22)21-16-20-14(8-23-16)10-3-6-12(18)13(19)7-10/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPUMIIYECRIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)


![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide](/img/structure/B2745636.png)




![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)
